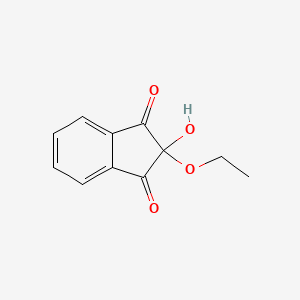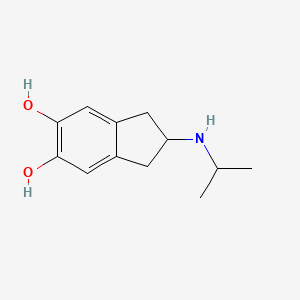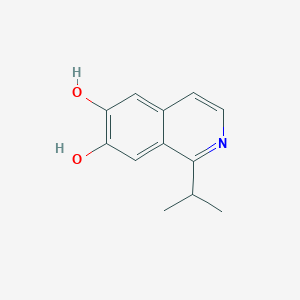
1-Isopropylisoquinoline-6,7-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Isopropylisoquinoline-6,7-diol is a chemical compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that consist of a benzene ring fused to a pyridine ring. This particular compound features an isopropyl group attached to the isoquinoline core, with hydroxyl groups at the 6 and 7 positions. Isoquinoline derivatives are known for their wide range of biological activities and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Isopropylisoquinoline-6,7-diol can be synthesized through several methods. One common approach involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials. The reaction proceeds through cyclization under acidic conditions to form the isoquinoline core . Another method involves the tandem nucleophilic addition and cyclization of ortho-alkynylarylaldimines in the presence of a metal catalyst .
Industrial Production Methods: Industrial production of isoquinoline derivatives often involves the use of metal catalysts to enhance reaction efficiency and yield. The use of environmentally friendly solvents and conditions, such as water-based reactions, is also being explored to reduce the environmental impact of these processes .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Isopropylisoquinoline-6,7-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like nitric acid and halogens are employed under acidic conditions
Major Products:
Oxidation: Formation of quinones and other carbonyl-containing compounds.
Reduction: Formation of tetrahydroisoquinoline derivatives.
Substitution: Formation of nitro and halogenated isoquinoline derivatives
Wissenschaftliche Forschungsanwendungen
1-Isopropylisoquinoline-6,7-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex isoquinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with various biological targets.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 1-Isopropylisoquinoline-6,7-diol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer activity .
Vergleich Mit ähnlichen Verbindungen
Isoquinoline: The parent compound, which lacks the isopropyl and hydroxyl groups.
1-Benzylisoquinoline: A derivative with a benzyl group at the 1 position.
6,7-Dihydroxyisoquinoline: A derivative with hydroxyl groups at the 6 and 7 positions but lacking the isopropyl group
Uniqueness: 1-Isopropylisoquinoline-6,7-diol is unique due to the presence of both the isopropyl group and the hydroxyl groups at specific positions. This structural arrangement can lead to distinct chemical and biological properties compared to other isoquinoline derivatives .
Eigenschaften
Molekularformel |
C12H13NO2 |
|---|---|
Molekulargewicht |
203.24 g/mol |
IUPAC-Name |
1-propan-2-ylisoquinoline-6,7-diol |
InChI |
InChI=1S/C12H13NO2/c1-7(2)12-9-6-11(15)10(14)5-8(9)3-4-13-12/h3-7,14-15H,1-2H3 |
InChI-Schlüssel |
UHTWPAJMBXFYQC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=NC=CC2=CC(=C(C=C21)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




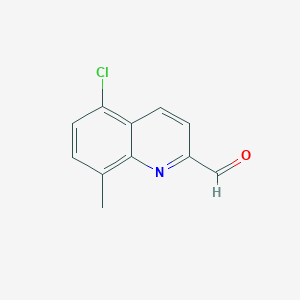
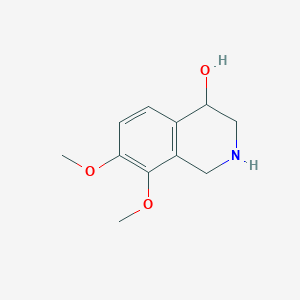

![4-Methylbenzo[h]quinolin-2(1H)-one](/img/structure/B11895478.png)


